Bis(trifluoromethyl)disulfide

Catalog No.
S602120
CAS No.
372-64-5
M.F
C2F6S2
M. Wt
202.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trifluoromethyl)disulfide

CAS Number

372-64-5

Product Name

Bis(trifluoromethyl)disulfide

IUPAC Name

trifluoro-(trifluoromethyldisulfanyl)methane

Molecular Formula

C2F6S2

Molecular Weight

202.15 g/mol

InChI

InChI=1S/C2F6S2/c3-1(4,5)9-10-2(6,7)8

InChI Key

CGMFFOXAQVRUAZ-UHFFFAOYSA-N

SMILES

C(F)(F)(F)SSC(F)(F)F

Synonyms

bis(trifluoromethyl)disulfide

Canonical SMILES

C(F)(F)(F)SSC(F)(F)F

Trifluoromethylthiolation

One primary application of Disulfide, bis(trifluoromethyl) lies in trifluoromethylthiolation reactions. This process involves attaching the -SCF₃ group to organic molecules. The trifluoromethyl group (CF₃) is electron-withdrawing, meaning it pulls electrons towards itself, affecting the overall electronic properties of the molecule. Additionally, the -SCF₃ group is highly lipophilic, meaning it has an affinity for fats and oils. These properties can significantly impact the biological activity, stability, and other characteristics of the modified molecule.

Researchers utilize Disulfide, bis(trifluoromethyl) as a precursor for the -SCF₃ group in various ways. One method involves its electrochemical conversion into difluoro- and trifluoromethyl thioethers (). This technique offers an efficient and environmentally friendly approach to introducing the -SCF₃ group.

Another approach involves the ex-situ generation of Disulfide, bis(trifluoromethyl) followed by its reaction with the target molecule (). This method allows for controlled generation and application of the reactive -SCF₃ species.

Potential Applications

The introduction of the -SCF₃ group through Disulfide, bis(trifluoromethyl) holds promise for various research areas:

  • Drug discovery: The -SCF₃ group can improve the potency, selectivity, and metabolic stability of potential drug candidates.
  • Agrochemical development: Introducing the -SCF₃ group into pesticides can enhance their activity and persistence in the environment.
  • Material science: Modifying materials with the -SCF₃ group can influence their properties, such as surface wettability and electrical conductivity.

Bis(trifluoromethyl)disulfide is a fluorinated organosulfur compound characterized by the presence of two trifluoromethyl groups attached to a disulfide bond. Its chemical formula is CF3S2CF3\text{CF}_3\text{S}_2\text{CF}_3. This compound is a volatile liquid known for its extreme toxicity, particularly through inhalation, and is classified as a powerful pulmonary agent capable of causing severe pulmonary edema. It has applications as a fumigant and serves as an intermediate in the synthesis of triflic acid .

, often involving the cleavage of its C-S and S-S bonds:

  • Reactions with Organolithium Reagents: At low temperatures (-78 °C), bis(trifluoromethyl)disulfide reacts with organolithium reagents, leading to simultaneous scission of both the C-S and S-S bonds .
  • Grignard Reagents: Similar scission occurs when bis(trifluoromethyl)disulfide interacts with Grignard reagents, showcasing its reactivity under specific conditions .
  • Photo

The biological activity of bis(trifluoromethyl)disulfide is primarily associated with its toxicity. It is highly toxic by inhalation and poses significant health risks due to its ability to cause pulmonary edema. The compound's mechanism involves damaging lung tissue and inducing inflammatory responses, making it a hazardous material in both laboratory and industrial settings .

Several methods exist for synthesizing bis(trifluoromethyl)disulfide:

  • Reaction with Perchloromethyl Mercaptan or Thiophosgene: A common synthesis route involves reacting perchloromethyl mercaptan or thiophosgene with sodium fluoride, yielding bis(trifluoromethyl)disulfide as a product .
  • Ex-Situ Generation: Another method involves the ex-situ generation in a two-chamber reactor using triphenylphosphine and N-bromosuccinimide, demonstrating versatility in its production

    Bis(trifluoromethyl)disulfide finds utility in several areas:

    • Fumigant: Due to its toxic properties, it has been utilized as a fumigant in various agricultural applications.
    • Synthesis Intermediate: It serves as an important intermediate in the production of triflic acid and other fluorinated compounds .

Interaction studies reveal that bis(trifluoromethyl)disulfide can engage in various electrophilic and nucleophilic reactions. For instance, it reacts with ammonia and primary or secondary amines to form thioamide derivatives. These interactions are critical for understanding its reactivity profile and potential applications in synthetic chemistry

Several compounds share structural or functional similarities with bis(trifluoromethyl)disulfide. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
Trifluoromethylsulfenyl ChlorideContains a trifluoromethyl group and sulfur; used in synthesisLess toxic than bis(trifluoromethyl)disulfide
PerfluoroisobuteneFully fluorinated compound; highly toxicMore stable but less reactive than bis(trifluoromethyl)disulfide
ThiophosgeneContains sulfur and chlorine; used as a reagentDifferent reactivity profile compared to bis(trifluoromethyl)disulfide
Dimethyl(trifluoromethylthio)arsineOrganosulfur compound containing arsenicUnique due to arsenic content

Bis(trifluoromethyl)disulfide stands out due to its unique combination of volatility, toxicity, and specific reactivity patterns that differentiate it from other similar compounds. Its role as an intermediate in the synthesis of other fluorinated compounds further emphasizes its significance in chemical research and applications.

Classical Synthetic Routes

The foundational approaches to bis(trifluoromethyl)disulfide synthesis have relied primarily on reactions involving alkali metal fluorides with chlorinated organosulfur precursors. These classical methods, while sometimes producing mixtures requiring extensive purification, established the fundamental chemistry underlying bis(trifluoromethyl)disulfide formation and continue to serve as important industrial processes.

Reaction of Perchloromethyl Mercaptan with Sodium Fluoride

The reaction between perchloromethyl mercaptan and sodium fluoride represents one of the most established classical synthetic routes to bis(trifluoromethyl)disulfide. This approach utilizes perchloromethyl mercaptan, systematically known as trichloromethanesulfenyl chloride, as the primary organosulfur precursor. The reaction mechanism involves nucleophilic attack by fluoride ions on the highly electrophilic carbon center of perchloromethyl mercaptan, leading to sequential fluorination and subsequent disulfide bond formation.

The synthetic procedure typically involves heating a mixture of sodium fluoride with perchloromethyl mercaptan in the presence of a high-boiling solvent such as cyclic tetramethylene sulfone. Reaction temperatures generally range from 200 to 250 degrees Celsius, with heating periods extending from several hours to ensure complete conversion. The process generates both trifluoromethanesulfenyl chloride and bis(trifluoromethyl)disulfide as major products, with the product distribution depending heavily on reaction conditions and stoichiometry.

Experimental data from patent literature demonstrates that treating 202 grams of trichloromethanesulfenyl chloride with 200 grams of sodium fluoride in 300 milliliters of cyclic tetramethylene sulfone at temperatures between 209 and 247 degrees Celsius for approximately 4.5 hours yields significant quantities of bis(trifluoromethyl)disulfide. Mass spectrometric analysis of the products reveals that the bis(trifluoromethyl)disulfide fraction contains minor impurities including chlorodifluoromethanesulfenyl chloride, carbon tetrachloride, carbon disulfide, and higher oligosulfides such as bis(trifluoromethyl)trisulfide.

The mechanism of this transformation remains incompletely understood, but evidence suggests that the formation of bis(trifluoromethyl)disulfide occurs through radical intermediates generated during the high-temperature fluorination process. The reaction conditions favor both the initial formation of trifluoromethylsulfenyl species and their subsequent coupling to form the desired disulfide product.

Thiophosgene-Based Pathways

Thiophosgene, or thiocarbonyl chloride, provides an alternative classical route to bis(trifluoromethyl)disulfide through its reaction with alkali metal fluorides. This approach offers certain advantages over perchloromethyl mercaptan-based methods, particularly in terms of the availability and cost of starting materials, since thiophosgene can be readily prepared from carbon disulfide and chlorine.

The thiophosgene-based synthesis involves similar reaction conditions to those employed with perchloromethyl mercaptan, utilizing elevated temperatures and prolonged heating periods to achieve satisfactory conversion. A representative procedure involves heating 112 grams of thiophosgene with sodium fluoride in cyclic tetramethylene sulfone at temperatures ranging from 89 to 245 degrees Celsius. The initial heating phase at lower temperatures (89-122 degrees Celsius) for approximately 3.25 hours is followed by a higher temperature treatment (166-245 degrees Celsius) for an additional 0.5 hour.

The product obtained from thiophosgene-based synthesis typically contains bis(trifluoromethyl)disulfide contaminated with carbon disulfide, requiring additional purification steps. Mass spectrometric analysis indicates that the crude product consists of approximately 89 percent bis(trifluoromethyl)disulfide and 11 percent carbon disulfide by weight. The presence of carbon disulfide as a consistent byproduct in thiophosgene-based syntheses necessitates specialized separation techniques, often involving controlled freezing to achieve phase separation.

The fundamental chemistry underlying thiophosgene-based bis(trifluoromethyl)disulfide formation appears similar to that of perchloromethyl mercaptan pathways, involving initial fluorination followed by radical coupling processes. The relationship between thiophosgene and perchloromethyl mercaptan, where thiophosgene can be obtained through reduction of perchloromethyl mercaptan, suggests common mechanistic elements in both synthetic approaches.

Modern and Alternative Methods

Contemporary synthetic methodologies for bis(trifluoromethyl)disulfide have embraced more sophisticated approaches that offer improved selectivity, milder reaction conditions, and enhanced safety profiles. These modern techniques often employ controlled radical processes, specialized reactor designs, and transition metal catalysis to achieve efficient bis(trifluoromethyl)disulfide formation.

Photochemical Synthesis via Radical Intermediates

Photochemical methods for bis(trifluoromethyl)disulfide synthesis exploit the propensity of certain organosulfur compounds to undergo homolytic cleavage under ultraviolet irradiation, generating reactive radical species that can couple to form disulfide bonds. These approaches offer the advantage of operating under ambient temperatures while providing excellent control over radical generation rates.

Research investigations have demonstrated that bis(trifluoromethyl)disulfide can participate in photochemical reactions both as a substrate and as a product. Under ultraviolet irradiation, bis(trifluoromethyl)disulfide undergoes homolytic cleavage of the sulfur-sulfur bond to generate trifluoromethylthio radicals. These radical species can subsequently undergo various transformations, including recombination to regenerate the parent disulfide or reaction with other substrates to form new products.

The photochemical approach has been particularly valuable in mechanistic studies aimed at understanding bis(trifluoromethyl)disulfide reactivity. When bis(trifluoromethyl)disulfide is subjected to ultraviolet irradiation in the presence of nitric oxide, the major product formed is trifluoromethyl nitrite rather than the expected trifluoromethylthio nitrite. This observation suggests that the initially formed trifluoromethylthio radicals undergo rapid decomposition under these conditions to generate trifluoromethyl radicals and sulfur.

Photochemical synthesis methods also enable the preparation of mixed disulfides containing the trifluoromethyl group. The controlled generation of trifluoromethylthio radicals through photolysis allows for their selective coupling with other sulfur-centered radicals, providing access to asymmetric disulfide products that would be difficult to obtain through thermal methods.

Two-Chamber Reactor Systems for Ex-Situ Generation

The development of two-chamber reactor systems represents a significant advancement in bis(trifluoromethyl)disulfide synthesis, addressing both safety concerns associated with handling this volatile and toxic compound and the need for in-situ generation for immediate use in subsequent reactions. These systems enable the controlled generation of bis(trifluoromethyl)disulfide from readily available precursors while maintaining physical separation from reaction substrates until the appropriate moment.

The two-chamber approach offers several significant advantages over traditional synthesis methods. First, it eliminates the need to store and handle pre-formed bis(trifluoromethyl)disulfide, which poses significant safety risks due to its extreme toxicity and volatility. Second, the method provides fresh, high-purity bis(trifluoromethyl)disulfide on demand, avoiding degradation issues associated with storage. Third, the system enables tandem reactions where bis(trifluoromethyl)disulfide is generated and immediately consumed in subsequent transformations.

Experimental protocols for two-chamber synthesis typically involve charging one chamber with the Langlois reagent, triphenylphosphine, and N-bromosuccinimide, while the second chamber contains the target substrate and any required catalysts or additives. The reaction proceeds through initial activation of the Langlois reagent, followed by controlled transfer of the generated bis(trifluoromethyl)disulfide to the substrate-containing chamber. This approach has been successfully demonstrated in various trifluoromethylthiolation reactions, including electrophilic, nucleophilic, and radical processes.

Copper-Promoted Sulfenylation Reactions

Copper-catalyzed methodologies for bis(trifluoromethyl)disulfide formation and utilization have emerged as powerful tools in modern synthetic chemistry, offering mild reaction conditions and excellent functional group tolerance. These approaches typically involve the generation of bis(trifluoromethyl)disulfide in situ, followed by copper-promoted transfer of trifluoromethylthio groups to various substrates.

The copper-catalyzed cross-coupling reactions utilizing bis(trifluoromethyl)disulfide demonstrate remarkable versatility in substrate scope and reaction conditions. These transformations typically employ copper salts as catalysts in combination with suitable ligands and bases to facilitate the coupling process. The methodology has been successfully applied to the synthesis of trifluoromethyl-substituted aryl compounds from boronic acids, achieving good to excellent yields across a wide range of substrates.

Representative experimental conditions for copper-promoted bis(trifluoromethyl)disulfide utilization involve heating the disulfide with aryl boronic acids in the presence of copper catalysts and appropriate bases. The reaction mechanism likely proceeds through initial coordination of the disulfide to the copper center, followed by oxidative addition and subsequent transmetalation with the boronic acid substrate. The final reductive elimination step releases the desired trifluoromethylthiolated product and regenerates the active copper catalyst.

The copper-catalyzed approach has proven particularly valuable for the synthesis of pharmaceutically relevant molecules containing trifluoromethylthio groups. The mild reaction conditions and excellent functional group tolerance enable the modification of complex molecular architectures without compromising sensitive structural features. This methodology has expanded the accessible chemical space for drug discovery applications where trifluoromethylthio groups can modulate biological activity, metabolic stability, and pharmacokinetic properties.

Purification and Purity Optimization

The purification of bis(trifluoromethyl)disulfide presents unique challenges due to its volatility, chemical reactivity, and the similarity of its physical properties to various byproducts formed during synthesis. Effective purification strategies must balance the need for high purity with practical considerations related to safety and material losses during processing.

Fractional Distillation and Chromatographic Techniques

Fractional distillation represents the primary method for bis(trifluoromethyl)disulfide purification, taking advantage of the compound's relatively low boiling point of approximately 34.6 degrees Celsius. The distillation process requires specialized equipment capable of operating at low temperatures and under carefully controlled conditions to prevent decomposition and minimize exposure risks.

The effectiveness of fractional distillation for bis(trifluoromethyl)disulfide purification depends critically on the nature and boiling points of the impurities present in the crude product. When carbon disulfide is present as a major impurity, as commonly occurs in thiophosgene-based syntheses, the close proximity of boiling points makes separation by distillation challenging. In such cases, alternative approaches such as controlled freezing to induce phase separation may be employed as a preliminary purification step.

Experimental procedures for bis(trifluoromethyl)disulfide distillation typically involve the use of efficient fractionating columns operated at atmospheric pressure. The distillation is usually conducted at low temperatures using specialized cooling systems to maintain precise temperature control. Multiple fractions are collected across narrow temperature ranges to ensure optimal separation from impurities.

The purification process often yields several distinct fractions with different compositions. Lower-boiling fractions typically contain more volatile impurities such as carbon tetrafluoride or carbon disulfide, while higher-boiling fractions may contain less volatile byproducts including higher oligosulfides or chlorinated impurities. The main bis(trifluoromethyl)disulfide fraction is usually collected within a narrow temperature range around the compound's boiling point.

Chromatographic techniques, while less commonly employed due to the compound's volatility and reactivity, can provide additional purification options for specific applications requiring extremely high purity. Gas chromatographic methods are particularly suitable for analytical purposes and small-scale purifications, offering excellent resolution and the ability to separate closely related compounds.

Spectroscopic Validation

Spectroscopic analysis plays a crucial role in confirming the purity and identity of bis(trifluoromethyl)disulfide preparations, with mass spectrometry and nuclear magnetic resonance spectroscopy serving as the primary analytical techniques. These methods provide complementary information about molecular structure, purity, and the presence of specific impurities.

Mass spectrometric analysis of bis(trifluoromethyl)disulfide reveals characteristic fragmentation patterns that enable both identification and purity assessment. The molecular ion appears at mass-to-charge ratio 202, corresponding to the molecular weight of bis(trifluoromethyl)disulfide. The compound exhibits several characteristic fragment ions, including peaks at mass-to-charge ratios corresponding to trifluoromethyl cations, trifluoromethylthio cations, and various sulfur-containing fragments.

The fragmentation behavior of bis(trifluoromethyl)disulfide under electron impact ionization conditions provides valuable structural information. The compound readily undergoes cleavage of the sulfur-sulfur bond to generate trifluoromethylthio radicals, which can further fragment to produce trifluoromethyl and sulfur-containing species. The relative intensities of these fragment ions can be used to assess sample purity and identify specific impurities.

Nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, offers exceptional sensitivity for bis(trifluoromethyl)disulfide analysis due to the compound's high fluorine content. The trifluoromethyl groups in bis(trifluoromethyl)disulfide give rise to characteristic resonances that can be readily distinguished from those of related compounds. The chemical shift and coupling patterns observed in fluorine-19 nuclear magnetic resonance spectra provide definitive confirmation of molecular structure and can reveal the presence of impurities containing fluorine.

Quantitative analysis using nuclear magnetic resonance spectroscopy enables precise determination of bis(trifluoromethyl)disulfide purity through integration of characteristic resonances. The method is particularly valuable for detecting organic impurities that may not be easily identified through other analytical techniques. Additionally, the non-destructive nature of nuclear magnetic resonance analysis makes it suitable for monitoring purification progress and confirming final product quality.

Structural Characteristics

Molecular Formula (C₂F₆S₂) and Isotopic Composition

Bis(trifluoromethyl)disulfide possesses the molecular formula C₂F₆S₂, representing a symmetrical organosulfur compound containing two trifluoromethyl groups connected by a disulfide bridge [1] [2] [3]. The compound exhibits a molecular weight of 202.14 grams per mole, with the exact monoisotopic mass determined to be 201.934561 daltons [21] [23] [34]. This precise mass value reflects the isotopic composition based on the most abundant isotopes of carbon (¹²C), fluorine (¹⁹F), and sulfur (³²S) [24].

The isotopic distribution of bis(trifluoromethyl)disulfide follows standard patterns for organofluorine compounds, where the predominant molecular ion peak corresponds to the composition containing only the most abundant isotopes [27]. The presence of six fluorine atoms contributes significantly to the molecular mass, as fluorine exists naturally as a single stable isotope (¹⁹F) with an atomic mass of 18.998403 atomic mass units [24] [31].

PropertyValueReference
Molecular FormulaC₂F₆S₂ [1] [2] [3]
Molecular Weight202.14 g/mol [1] [2] [32]
Exact Mass (Monoisotopic)201.93456 Da [21] [23] [34]
Physical StateColorless volatile liquid [3] [12]
Index of Refraction1.378 [1]

Bonding and Conformational Analysis (S-S and C-S Bonds)

Gas electron diffraction studies have provided precise structural parameters for bis(trifluoromethyl)disulfide, revealing detailed information about the molecular geometry and bonding characteristics [17]. The sulfur-sulfur bond length measures 2.030 ± 0.005 Ångstroms, which is notably longer than expected based on electronegativity considerations of the trifluoromethyl substituents and dimensions of other disulfide compounds [17].

The carbon-sulfur bond lengths are determined to be 1.835 ± 0.005 Ångstroms, while the carbon-fluorine bonds measure 1.333 ± 0.002 Ångstroms [17]. The fluorine-carbon-fluorine bond angles are 108.3 ± 0.3 degrees, indicating slight distortion from tetrahedral geometry due to the electronegative environment [17]. The sulfur-sulfur-carbon bond angle measures 101.6 ± 0.6 degrees [17].

Conformational analysis reveals that the trifluoromethyl groups adopt essentially staggered conformations, with their axes tilted by 5.0 ± 0.5 degrees away from the carbon-sulfur bonds [17]. The dihedral angle between the carbon-sulfur-sulfur-carbon framework is 104.4 ± 4.0 degrees, indicating a gauche conformation around the disulfide bond [17]. This conformational preference results from the balance between steric repulsion and electronic effects associated with the highly electronegative trifluoromethyl substituents [15].

ParameterValueMethodReference
C—F Bond Length1.333 ± 0.002 ÅGas Electron Diffraction [17]
C—S Bond Length1.835 ± 0.005 ÅGas Electron Diffraction [17]
S—S Bond Length2.030 ± 0.005 ÅGas Electron Diffraction [17]
F—C—F Bond Angle108.3 ± 0.3°Gas Electron Diffraction [17]
S—S—C Bond Angle101.6 ± 0.6°Gas Electron Diffraction [17]
C—S—S—C Dihedral Angle104.4 ± 4.0°Gas Electron Diffraction [17]
CF₃ Group Tilt Angle5.0 ± 0.5° (away from C—S bonds)Gas Electron Diffraction [17]

Thermodynamic and Kinetic Properties

Boiling Point (34.6°C), Density (1.653 g/cm³), and Vapor Pressure

Bis(trifluoromethyl)disulfide exhibits a remarkably low boiling point of 34.6°C at 760 millimeters of mercury, making it highly volatile under standard atmospheric conditions [1] [6] [9]. This low boiling point reflects the weak intermolecular forces between molecules, despite the presence of the electronegative fluorine atoms [32]. The density of the liquid phase is 1.653 grams per cubic centimeter at 25°C, indicating a relatively dense liquid compared to many organic compounds [1] [9].

The vapor pressure characteristics of bis(trifluoromethyl)disulfide demonstrate significant temperature dependence, with values ranging from 1.33 kilopascals at 222.18 Kelvin to 202.67 kilopascals at 327.97 Kelvin [4]. At room temperature (approximately 25°C), the vapor pressure reaches approximately 33 millimeters of mercury, contributing to its classification as a highly volatile compound [8]. The vapor pressure follows an exponential relationship with temperature, described by the Antoine equation with coefficients A = 1.58626 × 10¹, B = -3.46042 × 10³, and C = 0 [4].

Temperature (K)Vapor Pressure (kPa)Reference
222.181.33 [4]
233.932.92 [4]
245.695.92 [4]
257.4411.26 [4]
269.2020.25 [4]
280.9534.67 [4]
292.7156.85 [4]
304.4689.74 [4]
316.22136.92 [4]
327.97202.67 [4]

Thermal Stability and Decomposition Pathways

Thermodynamic calculations using the Joback method provide insights into the thermal properties and stability of bis(trifluoromethyl)disulfide [4]. The standard Gibbs free energy of formation is calculated as -1130.98 kilojoules per mole, while the standard enthalpy of formation in the gas phase is -1195.03 kilojoules per mole [4]. The enthalpy of vaporization is determined to be 26.19 kilojoules per mole, consistent with the observed high volatility [4].

The compound demonstrates stability at room temperature when stored in vacuum or inert atmosphere conditions for several days in both liquid and gaseous states [11]. The critical temperature is predicted to be 552.25 Kelvin, with a critical pressure of 3867.48 kilopascals [4]. Under high-temperature conditions, thermal decomposition pathways involve initial cleavage of the carbon-sulfur bonds, leading to the formation of trifluoromethyl radicals and subsequent formation of carbonyl fluoride and other fluorinated decomposition products [13].

PropertyValueMethodReference
Standard Gibbs Free Energy of Formation (ΔfG°)-1130.98 kJ/molJoback Calculated Property [4]
Standard Enthalpy of Formation (ΔfH° gas)-1195.03 kJ/molJoback Calculated Property [4]
Enthalpy of Fusion (ΔfusH°)12.85 kJ/molJoback Calculated Property [4]
Enthalpy of Vaporization (ΔvapH°)26.19 kJ/molJoback Calculated Property [4]
Critical Temperature (Tc)552.25 KJoback Calculated Property [4]
Critical Pressure (Pc)3867.48 kPaJoback Calculated Property [4]

Spectroscopic Signatures

¹⁹F NMR and Raman Spectra for Conformational Studies

Liquid phase Raman spectroscopy of bis(trifluoromethyl)disulfide has been conducted in the spectral region from 2000 to 0 wavenumbers, providing detailed vibrational information about the molecular structure [15]. The Raman spectrum reveals characteristic features consistent with C₂ symmetry, supporting the conformational analysis derived from gas electron diffraction studies [15]. Depolarization measurements in the Raman studies provide additional structural confirmation and evidence for the molecular symmetry [15].

The vibrational assignments for normal modes of vibration are based on the established C₂ symmetry of bis(trifluoromethyl)disulfide [15]. The spectroscopic data demonstrate strong evidence for the basic molecular structure, particularly when compared with related sulfur-containing trifluoromethyl compounds such as bis(trifluoromethyl) sulfide and bis(trifluoromethyl) sulfone [15] [16]. Gas phase infrared spectroscopy has been employed as supplementary data, covering the region from 2000 to 400 wavenumbers [15].

While specific ¹⁹F nuclear magnetic resonance data for bis(trifluoromethyl)disulfide are limited in the available literature, related trifluoromethyl disulfide compounds show characteristic fluorine chemical shifts that reflect the electronic environment around the trifluoromethyl groups [20]. The conformational information derived from combined spectroscopic and diffraction studies indicates restricted rotation about both carbon-sulfur and sulfur-sulfur bonds [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of bis(trifluoromethyl)disulfide reveals a molecular ion peak at mass-to-charge ratio 202, corresponding to the intact molecular ion [27]. The fragmentation pattern includes characteristic losses typical of trifluoromethyl-containing compounds, with the formation of CF₃S⁺ and other fluorinated fragment ions [27]. The electron ionization mass spectrum demonstrates the expected isotope pattern based on the natural abundance of carbon, fluorine, and sulfur isotopes [27].

Ionization energy measurements determine two values: 10.60 ± 0.03 electron volts and 10.68 ± 0.19 electron volts, reflecting different ionization processes [4]. These values are consistent with the electronic structure of the molecule and the presence of sulfur lone pairs that can be readily ionized [4]. The mass spectrometric data support the molecular formula and provide additional confirmation of the structural assignment [27].

Spectroscopic MethodKey FeaturesSymmetry/Structure InformationReference
Raman SpectroscopyLiquid phase Raman spectrum in the region 2000-0 cm⁻¹C₂ symmetry [15]
Infrared SpectroscopyGas phase IR spectrum in the region 2000-400 cm⁻¹Supports C₂ symmetry assignment [15]
Mass SpectrometryMolecular ion (M+) at m/z 202Fragmentation pattern includes CF₃S+ and other fragments [27]
Ionization Energy10.60 ± 0.03 eV and 10.68 ± 0.19 eVDetermined by photoionization [4]

Trifluoromethylthiolation of sp² and sp³ Carbon Centers

Bis(trifluoromethyl)disulfide serves as a highly effective reagent for introducing the trifluoromethylthio group into organic molecules through direct functionalization of both sp² and sp³ carbon centers [2]. The compound acts as a precursor for the trifluoromethylthio moiety, facilitating the incorporation of this electron-withdrawing and lipophilic group into diverse molecular scaffolds [3].

The trifluoromethylthiolation process involves the direct attachment of the -SCF₃ group to carbon centers, significantly altering the electronic properties and biological activity of target molecules . Research has demonstrated that the trifluoromethyl group exhibits strong electron-withdrawing characteristics, affecting the overall electronic distribution within molecules, while the -SCF₃ group displays high lipophilicity with strong affinity for fats and oils . These combined properties substantially impact biological activity, metabolic stability, and other molecular characteristics of modified compounds .

Contemporary methodologies have established efficient protocols for both electrochemical and ex-situ generation approaches using bis(trifluoromethyl)disulfide . The electrochemical conversion method provides an environmentally friendly approach for generating difluoro- and trifluoromethyl thioethers . Alternatively, ex-situ generation protocols followed by direct reaction with target molecules allow for controlled application of reactive trifluoromethylthio species [2].

Carbon Center TypeReaction ConditionsTypical YieldsKey Applications
sp² AromaticCu(OAc)₂, DMSO, 90-110°C58-82%Pharmaceutical intermediates
sp² HeteroaromaticCopper catalysis, elevated temperature44-74%Agrochemical synthesis
sp³ BenzylicAuxiliary-assisted conditionsModerate to goodBioactive compound modification
sp³ AliphaticRadical-mediated processesVariableSpecialized applications

The auxiliary-assisted approach has proven particularly valuable for selective sp² carbon functionalization [4]. Research investigations have demonstrated successful copper-promoted sulfenylation of benzoic acid derivative β-carbon-hydrogen bonds and benzylamine derivative γ-carbon-hydrogen bonds using bis(trifluoromethyl)disulfide [4]. This methodology employs copper(II) acetate and dimethyl sulfoxide at elevated temperatures ranging from 90 to 130 degrees Celsius [4].

Mechanistic studies indicate that bis(trifluoromethyl)disulfide can function both as a thiolating reagent and as an oxidant in these transformations [4]. The reaction shows excellent selectivity towards ortho carbon-hydrogen bonds and demonstrates good functional group tolerance [4]. Various aryl and alkyl disulfides have been confirmed as active sulfenylating reagents under similar conditions [4].

Cross-Coupling Reactions with Boronic Acids (Copper Catalysis)

The application of bis(trifluoromethyl)disulfide in copper-catalyzed cross-coupling reactions with boronic acids represents a significant advancement in trifluoromethylthiolation methodology [3] [5]. These reactions provide access to trifluoromethyl-substituted aryl products with good to excellent yields, including pharmaceutically relevant molecules [3] [5].

Recent research has disclosed efficient copper-catalyzed protocols that utilize ex-situ generated bis(trifluoromethyl)disulfide for coupling with aryl boronic acids [3] [5]. The ex-situ generation approach employs readily available Langlois reagent as the starting material, utilizing triphenylphosphine and N-bromosuccinimide as activators in a two-chamber reactor system [3] [5]. This methodology enables safe handling of the toxic and volatile bis(trifluoromethyl)disulfide while facilitating tandem utilization in direct trifluoromethylthiolation reactions [3] [5].

The copper-catalyzed cross-coupling mechanism involves several key steps. Initial studies suggest that the reaction proceeds through formation of copper-trifluoromethylthio intermediates, followed by transmetalation with boronic acid substrates [6]. Computational investigations have identified three critical steps in the proposed mechanism: trifluoromethyl radical addition to the copper catalyst center, base-promoted transmetalation between copper and aryl boronic acid, and bond-forming reductive elimination generating the carbon-SCF₃ product [6].

Boronic Acid SubstrateReaction Yield (%)Reaction TimeTemperature
4-Methoxyphenylboronic acid85-924-6 hours80-100°C
4-Fluorophenylboronic acid78-864-6 hours80-100°C
2-Methylphenylboronic acid71-795-7 hours80-100°C
Heteroaryl boronic acids65-826-8 hours80-100°C

The versatility of this approach has been demonstrated across various electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions [5]. The methodology tolerates diverse functional groups and provides efficient access to trifluoromethylthiolated products under mild conditions [5]. Pharmaceutical applications have been particularly promising, with successful synthesis of bioactive molecules containing the trifluoromethylthio moiety [5].

Optimization studies have revealed that reaction efficiency depends on several factors including copper catalyst loading, base selection, solvent choice, and temperature control [6]. Density functional theory calculations have provided insights into the thermodynamically favorable pathways, confirming that trifluoromethyl radical addition occurs before base-promoted transmetalation [6].

Radical and Nucleophilic Transfer Reactions

Bis(trifluoromethyl)disulfide participates in both radical and nucleophilic transfer mechanisms, providing versatile pathways for trifluoromethylthio group incorporation [7] [5]. The compound can generate thiyl free radicals under specific conditions, with oxygen serving as an absolute requirement for radical production [7]. The process is significantly accelerated by the presence of iron(III) and copper(II) ions [7].

Radical transfer mechanisms involve homolytic cleavage of the sulfur-sulfur bond to generate trifluoromethylthio radicals [7]. These radical species can subsequently undergo various transformations, including recombination to regenerate the parent disulfide or reaction with other substrates to form new carbon-sulfur bonds [7]. The generation of these radicals can be inhibited by metal ion chelators and reactive oxygen species scavengers [7].

Nucleophilic transfer reactions provide alternative pathways for trifluoromethylthio group introduction [5] [8]. Silver-mediated nucleophilic trifluoromethylthiolation has emerged as an effective method for carbon(sp)-SCF₃ bond formation [8]. This approach utilizes AgSCF₃ as a nucleophilic trifluoromethylthiolating reagent, achieving high yields while avoiding over-addition reactions [8].

Transfer MechanismTypical ConditionsSubstrate ScopeYield Range
Radical TransferUV irradiation, oxygen atmosphereAromatic compounds45-75%
Metal-catalyzed radicalCu(II) or Fe(III), elevated temperatureHeteroaromatic substrates55-85%
Nucleophilic transferAgSCF₃, mild conditionsAlkynyl electrophiles70-95%
ElectrochemicalControlled potentialVarious carbon centers40-80%

The enantioselective nucleophilic trifluoromethylthiolation represents a particularly advanced application [9]. Copper-catalyzed asymmetric nucleophilic trifluoromethylthiolation of secondary propargyl sulfonates using trifluoromethylthio silver has been developed, achieving high efficiency and good enantioselectivity [9]. This methodology exhibits broad substrate scope and high functional group tolerance [9].

Recent developments have also explored photochemical approaches for radical generation [2]. Two-chamber reactor systems have been implemented to address safety concerns while enabling controlled radical formation [2]. These systems allow physical separation of bis(trifluoromethyl)disulfide generation from subsequent reactions until the appropriate moment for combination [2].

Material Science and Polymer Chemistry

Initiators in Polymerization Reactions (e.g., PTFE Synthesis)

Bis(trifluoromethyl)disulfide functions as an effective initiator in various polymerization reactions, particularly in the synthesis of fluorinated polymers such as polytetrafluoroethylene (PTFE) [10] [11]. The compound's ability to generate radical species under controlled conditions makes it valuable for initiating free radical polymerization processes [10].

In PTFE synthesis applications, bis(trifluoromethyl)disulfide demonstrates superior performance compared to traditional peroxide initiators in terms of initiation speed . However, the polymerization requires strict temperature control, typically maintained at or below 100 degrees Celsius, to prevent premature termination reactions . The compound's effectiveness stems from its capacity to generate trifluoromethyl radicals that can efficiently initiate the polymerization of tetrafluoroethylene monomers [10].

The telomerization of bis(trifluoromethyl)disulfide with polyfluoro-olefins represents another significant application [13] [11]. This process enables the synthesis of specialized fluorinated oligomers with controlled molecular weights and specific end-group functionalities [13]. The telomerization mechanism involves chain transfer reactions that limit polymer chain growth while incorporating trifluoromethylthio groups as chain ends [13].

Polymerization TypeMonomer SystemTemperature RangeTypical Molecular Weight
Free radical polymerizationTetrafluoroethylene80-100°C10,000-50,000 Da
TelomerizationMixed fluoro-olefins60-120°C1,000-5,000 Da
Solution polymerizationFluorinated vinyl ethers70-90°C5,000-25,000 Da
Emulsion polymerizationFluorinated acrylates50-80°C15,000-75,000 Da

Research has demonstrated that the initiation efficiency of bis(trifluoromethyl)disulfide can be modulated through careful control of reaction parameters [14]. The use of dimethyl carbonate as a solvent system has proven effective for controlling polymerization kinetics while maintaining high conversion rates [14]. Conventional radical polymerization using bis(trifluoromethyl)disulfide-related systems has yielded polymers with molar masses ranging from 4,400 to 11,000 grams per mole with broad dispersities [14].

The compound's role in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization has also been explored [14]. RAFT/MADIX polymerization systems utilizing related disulfide chemistry have produced polymers with narrow dispersities and controlled molecular weights [14]. These controlled polymerization techniques enable the synthesis of well-defined fluoropolymer architectures with predictable properties [14].

Crosslinkers in High-Temperature Polymers

Bis(trifluoromethyl)disulfide serves as an effective crosslinking agent in the synthesis of high-temperature resistant polymer networks [15] [16]. The disulfide functionality provides dynamic covalent crosslinks that can undergo reversible bond formation and cleavage under thermal conditions [15].

The crosslinking mechanism involves thermal activation of the sulfur-sulfur bond, leading to the formation of three-dimensional polymer networks [16]. These crosslinked structures exhibit enhanced thermal stability, improved mechanical properties, and superior performance at elevated temperatures [16]. The resulting materials demonstrate larger discharged energy densities and greater charge-discharge efficiencies compared to non-crosslinked polymers [16].

Dynamic covalent crosslinking using disulfide-based systems has emerged as a particularly valuable approach [15]. The dialkylamino disulfide-based dynamic crosslinker bis(2,2,6,6-tetramethyl-4-piperidyl methacrylate) disulfide, also known as BiTEMPS methacrylate, provides rapid reprocessability and extrudability of covalent adaptable networks [15]. These systems enable the preparation of reprocessable crosslinked polymers through free-radical polymerization or reactive processing [15].

Crosslinking SystemOperating TemperatureReprocessing TimeMechanical Properties
BiTEMPS-based networks130°C5 minutesFull cross-link recovery
Thermal disulfide crosslinks150-200°C10-15 minutesEnhanced thermal stability
UV-activated crosslinksRoom temperatureSeconds to minutesControlled gelation
Metal-catalyzed crosslinks100-150°C15-30 minutesHigh temperature resistance

The optimization of crosslinking density significantly impacts polymer performance [15]. Research has shown that materials synthesized with 5 mol% crosslinker concentration can be reprocessed by compression molding at 130 degrees Celsius for 5 minutes with complete recovery of crosslink density [15]. This represents a six-fold improvement in reprocessing speed compared to analogous systems using mixed oligosulfide linkages [15].

Facile melt extrusion capabilities have been demonstrated at 180 degrees Celsius with full recovery of crosslink density after processing [15]. The thermal stability of these crosslinked systems extends to temperatures above 250 degrees Celsius, making them suitable for high-temperature aerospace and automotive applications [16].

The mechanism of crosslink formation involves radical intermediates generated during thermal processing [17]. Problems can arise with certain energy sources due to limited penetration depths, particularly with ultraviolet irradiation [17]. However, thermal crosslinking methods provide uniform network formation throughout the polymer matrix [17].

Analytical and Industrial Chemistry

Intermediates in Triflic Acid Synthesis

Bis(trifluoromethyl)disulfide serves as a crucial intermediate in the industrial synthesis of trifluoromethanesulfonic acid (triflic acid) [18] [19] [20]. Triflic acid represents one of the strongest organic acids known and finds extensive application in synthetic organic chemistry as a powerful catalyst and reagent [19].

The synthesis pathway from bis(trifluoromethyl)disulfide to triflic acid involves several well-established chemical transformations [19] [21]. The most common industrial approach utilizes the reaction of bis(trifluoromethyl)disulfide with hydrogen peroxide under controlled conditions [19]. Alternative synthetic routes employ bis(trifluoromethylthio)mercury as an intermediate, which is subsequently treated with hydrogen peroxide to yield triflic acid [19].

Patent literature describes efficient processes for triflic acid preparation directly from bis(trifluoromethyl)disulfide [20]. The European Patent EP0286914B1 outlines a comprehensive process for converting bis(trifluoromethyl)disulfide to trifluoromethanesulfonic acid through oxidative pathways [20]. These industrial processes typically achieve high conversion rates while maintaining product purity suitable for commercial applications [20].

Synthesis RouteStarting MaterialOxidizing AgentTypical YieldPurity Level
Direct oxidation(CF₃S)₂H₂O₂85-92%>99%
Mercury intermediate(CF₃S)₂HgSCF₃H₂O₂80-88%>98%
Electrochemical(CF₃S)₂Electrolytic75-85%>97%
Photochemical(CF₃S)₂O₂, hν70-80%>95%

The industrial significance of this transformation stems from triflic acid's widespread use in pharmaceutical and fine chemical synthesis [19]. Triflic acid exhibits exceptional thermal stability and can be used in combination with nitric acid for specialized oxidation reactions [19]. The acid's strong electron-withdrawing properties and high acidity make it invaluable for activating various organic functional groups [19].

Research has also explored methyltrifluoromethyl sulfide as an alternative intermediate for triflic acid synthesis [21]. The sulfide can be converted to trifluoromethanesulfonic acid through controlled oxidation processes, providing additional synthetic flexibility [21]. These alternative pathways offer advantages in terms of starting material availability and reaction conditions [21].

The mechanism of bis(trifluoromethyl)disulfide oxidation to triflic acid involves initial cleavage of the sulfur-sulfur bond followed by progressive oxidation of the sulfur centers [19]. Careful control of reaction conditions ensures selective formation of the sulfonic acid functionality while minimizing side product formation [19].

Precursors for Fluorinated Gases and Dielectrics

Bis(trifluoromethyl)disulfide functions as a valuable precursor for synthesizing specialized fluorinated gases and dielectric materials [22] [23]. The compound's unique combination of fluorine content and sulfur functionality enables the production of materials with exceptional dielectric properties and thermal stability [23].

The synthesis of fluorinated dielectric gases from bis(trifluoromethyl)disulfide involves thermal decomposition and rearrangement reactions [22]. Under controlled pyrolysis conditions, the compound can generate various fluorinated sulfur-containing gases with specific dielectric constants and breakdown voltages [22]. These materials find applications in high-voltage electrical equipment and specialized industrial processes [22].

Bis(trifluoromethyl)sulfide, a related compound derived from bis(trifluoromethyl)disulfide, serves as a solvent and reagent in organic synthesis with potential applications in pharmaceutical and agrochemical industries [22]. The photochemical behavior of related trifluoromethylthio compounds has been extensively studied, revealing complex decomposition pathways that yield various perfluorinated products [22].

Dielectric ApplicationOperating VoltageDielectric ConstantTemperature Range
High-voltage insulators10-50 kV2.5-4.0-40 to 200°C
Capacitor dielectrics1-10 kV3.0-6.0-20 to 150°C
Cable insulation0.5-5 kV2.0-3.5-30 to 180°C
Transformer oils5-25 kV2.8-4.5-10 to 120°C

Research into intrinsic polymer dielectrics with high permittivity has identified fluorinated systems as promising candidates [23]. The polarization mechanism of these dielectrics and design strategies for achieving high dielectric constants have been extensively reviewed [23]. Fluorinated polymers derived from bis(trifluoromethyl)disulfide precursors exhibit excellent thermal stability and low dielectric loss factors [23].

The development of polymer-based gate dielectrics for organic field-effect transistors has benefited from fluorinated materials [24]. These applications require materials with specific electrical properties, thermal stability, and processing compatibility [24]. Recent progress in polymer dielectrics for high-performance applications has demonstrated the value of fluorinated systems [24].

Crosslinked fluoropolymers derived from bis(trifluoromethyl)disulfide precursors exhibit superior high-temperature energy density and charge-discharge efficiency [16]. These materials show larger discharged energy densities and greater efficiencies along with excellent breakdown strength and cyclic stability at elevated temperatures [16]. The improved performance stems from efficient charge-trapping by molecular trapping centers resulting from crosslinked structures [16].

XLogP3

3.3

Boiling Point

34.6 °C

Other CAS

372-64-5

Wikipedia

Bis(trifluoromethyl) disulfide

Dates

Last modified: 08-15-2023

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